
Hydroxyfasudilhydrochlorid
Übersicht
Beschreibung
HA 1100 Hydrochlorid, auch bekannt als Hydroxyfasudilhydrochlorid, ist ein potenter Inhibitor der Rho-assoziierten Proteinkinase (ROCK). Es ist ein zellpermeabler aktiver Metabolit von Fasudilhydrochlorid. Diese Verbindung ist bekannt für ihre selektive, ATP-kompetitive und reversible Hemmung von ROCK1 und ROCK2, mit IC50-Werten von 0,73 μM bzw. 0,72 μM .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HA 1100 Hydrochlorid beinhaltet die Hydroxylierung von Fasudilhydrochlorid. Der Prozess beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Hydroxylierung zu erreichen. Die detaillierte Synthese und die Reaktionsbedingungen sind proprietär und variieren oft je nach Hersteller .
Industrielle Produktionsmethoden
Die industrielle Produktion von HA 1100 Hydrochlorid folgt strengen Protokollen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst chemische Großsynthese, Reinigung und Kristallisationsschritte. Die Verbindung wird üblicherweise in Pulverform hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Hydroxyfasudil has shown significant promise in protecting against neurotoxic effects associated with various anesthetic agents. A study demonstrated that hydroxyfasudil alleviates propofol-induced neurodegeneration in developing rat brains. The compound reduced the activation of RhoA and improved the expression of anti-apoptotic factors, thereby mitigating cognitive impairments linked to propofol exposure .
Case Study: Propofol-Induced Neurotoxicity
- Objective: Assess the protective role of hydroxyfasudil against propofol-induced neuroapoptosis.
- Findings: Hydroxyfasudil administration significantly improved learning and memory performance in treated rats compared to controls, suggesting its potential as a protective agent in pediatric anesthesia .
Treatment of Cerebral Vasospasm
Hydroxyfasudil is clinically used to treat cerebral vasospasm following subarachnoid hemorrhage. It has been shown to improve clinical outcomes by reducing the incidence of vasospasm and subsequent ischemic injury. A randomized trial indicated that hydroxyfasudil is as effective, if not more so, than nimodipine in preventing cerebral vasospasm .
Clinical Trial Overview
- Participants: Patients with subarachnoid hemorrhage.
- Results: Hydroxyfasudil treatment resulted in improved hemodynamic parameters and reduced complications associated with vasospasm .
Cardiovascular Applications
Hydroxyfasudil has been investigated for its effects on pulmonary hypertension and heart failure. A double-blind placebo-controlled trial assessed its impact on pulmonary arterial pressure and cardiac index (CI). Results indicated that hydroxyfasudil treatment led to significant improvements in these parameters compared to placebo .
Key Findings from Clinical Trials
Parameter | Hydroxyfasudil Group | Placebo Group |
---|---|---|
Mean Pulmonary Arterial Pressure (PAP) | Lowered | Higher |
Cardiac Index (CI) | Improved | No change |
Adverse Events | Mild | Mild |
Applications in Autoimmune Diseases
Research has also explored the potential of hydroxyfasudil in treating autoimmune conditions, such as experimental autoimmune encephalomyelitis (EAE). In animal models, hydroxyfasudil administration resulted in significant reductions in disease incidence and severity, indicating its therapeutic potential for multiple sclerosis and similar disorders .
Study on EAE
- Method: Intraperitoneal and oral administration of hydroxyfasudil.
- Outcome: Reduced leukocyte infiltration and demyelination were observed in treated mice compared to controls .
Bioavailability and Pharmacokinetics
The pharmacokinetic profile of hydroxyfasudil has been characterized through various studies. An investigation comparing oral versus intravenous administration revealed that the absolute bioavailability of hydroxyfasudil after oral treatment was approximately 69% of that following intravenous administration. This finding supports the feasibility of oral formulations for future clinical applications .
Pharmacokinetic Data
Administration Route | Peak Concentration (µg/L) | Bioavailability (%) |
---|---|---|
Oral | 111.6 | 69 |
Intravenous | 108.4 | - |
Wirkmechanismus
Target of Action
Hydroxyfasudil primarily targets the Rho-associated protein kinase 1 (ROCK1) . This kinase plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
As a potent inhibitor of ROCK1, Hydroxyfasudil binds to the kinase, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK1, leading to various cellular changes .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxyfasudil is the Rho/ROCK pathway . ROCK1, when active, induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK1, Hydroxyfasudil disrupts this process, leading to vasodilation .
Pharmacokinetics
A study on fasudil, from which hydroxyfasudil is derived, showed that after oral administration, the peak concentration of hydroxyfasudil in the blood was similar to that after intravenous treatment . The exposure of Hydroxyfasudil, assessed as AUC 0–tz, differed between both treatments, with 449 µg × h/L after IV treatment and 309 µg × h/L after oral treatment . This suggests that Hydroxyfasudil has a bioavailability of 69% after oral administration compared to IV treatment .
Result of Action
The inhibition of ROCK1 by Hydroxyfasudil leads to a decrease in pulmonary vascular pressure . This is achieved by reducing the expression and activity of Angiotensin-converting enzyme (ACE) and increasing the expression of Endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) .
Action Environment
The action of Hydroxyfasudil can be influenced by various environmental factors. For instance, the risk or severity of renal failure can be increased when Hydroxyfasudil is combined with certain drugs like Cyclosporine . Additionally, the therapeutic efficacy of Hydroxyfasudil can be increased when used in combination with other drugs like Dapagliflozin . Therefore, the environment in which Hydroxyfasudil is used, including the presence of other drugs, can significantly influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Hydroxyfasudil Hydrochloride interacts with several biomolecules, including the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, and Rho-associated protein kinase 1 . It inhibits these enzymes, thereby playing a significant role in biochemical reactions .
Cellular Effects
Hydroxyfasudil Hydrochloride has been shown to have a significant impact on various types of cells and cellular processes . It has been found to prevent motor neuron cell death induced by SOD1G93A . Moreover, it has been shown to suppress both the increase in ROCK activity and phosphorylated phosphatase and tensin homologue deleted on chromosome 10 (PTEN), and the reduction in phosphorylated Akt induced by SOD1G93A .
Molecular Mechanism
The molecular mechanism of Hydroxyfasudil Hydrochloride involves its action as a selective RhoA/ Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Hydroxyfasudil Hydrochloride induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydroxyfasudil Hydrochloride has shown changes in its effects over time . After oral administration, fasudil concentrations in blood were mostly very low . The maximal concentrations of Hydroxyfasudil Hydrochloride in blood were similar after oral and IV treatment .
Dosage Effects in Animal Models
In animal models, the effects of Hydroxyfasudil Hydrochloride vary with different dosages . Fasudil treated animals showed reduced myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, improved systolic and diastolic functions, and increased degree of decline in the ST-segment .
Metabolic Pathways
It is known that it interacts with several enzymes and cofactors .
Transport and Distribution
It is known that it interacts with several transporters or binding proteins .
Subcellular Localization
It is known that it interacts with several compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HA 1100 hydrochloride involves the hydroxylation of fasudil hydrochloride. The process typically includes the use of specific reagents and conditions to achieve the desired hydroxylation. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HA 1100 hydrochloride follows stringent protocols to ensure high purity and yield. The process involves large-scale chemical synthesis, purification, and crystallization steps. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
HA 1100 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann zu seinen entsprechenden reduzierten Formen reduziert werden.
Substitution: HA 1100 Hydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion dehydroxylierte Formen produzieren kann .
Wissenschaftliche Forschungsanwendungen
HA 1100 Hydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als ROCK-Inhibitor in verschiedenen chemischen Studien verwendet.
Biologie: Wird in der Zellbiologieforschung eingesetzt, um Zellsignalwege und Zytoskelettdynamik zu untersuchen.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck, Schlaganfall und anderen Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Forschungswerkzeug in der Wirkstoffforschung eingesetzt .
Wirkmechanismus
HA 1100 Hydrochlorid entfaltet seine Wirkung durch Hemmung von ROCK1 und ROCK2. Diese Hemmung führt zur Modulation verschiedener zellulärer Prozesse, darunter Zellkontraktion, Motilität, Proliferation und Apoptose. Die Verbindung erhöht die mRNA-Spiegel der endothelialen Stickstoffmonoxid-Synthase (eNOS) und stimuliert die Produktion von Stickstoffmonoxid (NO), was zu ihren vasodilatierenden Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fasudilhydrochlorid: Die Stammverbindung von HA 1100 Hydrochlorid, ebenfalls ein ROCK-Inhibitor.
Y-27632: Ein weiterer bekannter ROCK-Inhibitor mit ähnlichen inhibitorischen Wirkungen auf ROCK1 und ROCK2.
GSK429286A: Ein selektiver ROCK-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird
Einzigartigkeit
HA 1100 Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als ROCK-Inhibitor einzigartig. Seine Fähigkeit, Zellen zu permeieren, und seine reversible Hemmung machen es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen .
Biologische Aktivität
Hydroxyfasudil hydrochloride, an active metabolite of fasudil, is a selective Rho-kinase (ROCK) inhibitor with significant therapeutic potential in various pathological conditions. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Hydroxyfasudil exerts its effects primarily by inhibiting the Rho-kinase pathway, which plays a crucial role in regulating smooth muscle contraction, cell migration, and cytoskeletal organization. The inhibition of ROCK leads to:
- Vasodilation : Hydroxyfasudil induces relaxation of vascular smooth muscle by dephosphorylating myosin light chains, which is essential for muscle contraction.
- Neuroprotection : It protects against neurodegeneration and cognitive impairments induced by anesthetics like propofol in developing brains by modulating apoptotic pathways.
- Anti-inflammatory Effects : The compound reduces inflammatory responses in various tissues, including bladder and lung tissues.
1. Vasodilatory Effects
Hydroxyfasudil has been shown to relax precontracted vascular tissues effectively. In studies involving the rabbit basilar artery, it demonstrated concentration-dependent relaxation without significantly altering intracellular calcium levels. The IC50 for hydroxyfasudil was found to be approximately 5.1 µM .
2. Neuroprotective Properties
In a study focusing on the developing rat brain, hydroxyfasudil alleviated propofol-induced neurotoxicity. It decreased the expression of pro-apoptotic proteins (Bak, Bax, Bad) while increasing anti-apoptotic Bcl2 levels. Behavioral tests indicated improved cognitive function in hydroxyfasudil-treated rats compared to controls .
3. Bladder Dysfunction and Inflammation
In a model of HCl-induced cystitis in rats, hydroxyfasudil treatment improved bladder function and reduced histopathological changes associated with inflammation. Cystometric analysis revealed increased intercontraction intervals and decreased inflammatory cell infiltration .
Case Study 1: Neuroprotection in Pediatric Anesthesia
A study evaluated hydroxyfasudil's protective effects against propofol-induced neurotoxicity in pediatric patients. The findings suggested that hydroxyfasudil could mitigate cognitive impairments associated with anesthesia, supporting its potential use in pediatric medical procedures .
Case Study 2: Treatment of Cystitis
In a clinical setting, hydroxyfasudil was tested for its efficacy in treating bladder dysfunction due to chemical cystitis. Results showed significant improvement in bladder function and reduced inflammation markers, indicating its therapeutic promise for urological disorders .
Data Table: Biological Activities of Hydroxyfasudil
Eigenschaften
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWFOUVDVJGNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463911 | |
Record name | Hydroxyfasudil Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155558-32-0 | |
Record name | Hydroxyfasudil Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyfasudil monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.